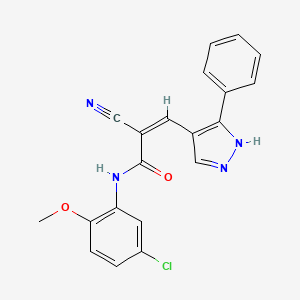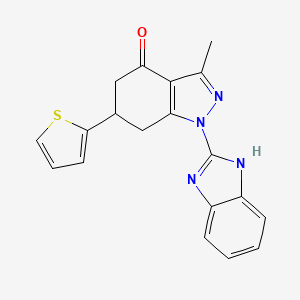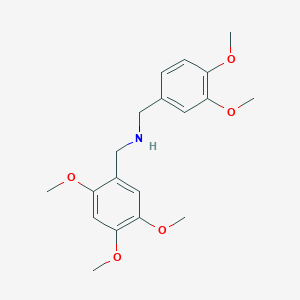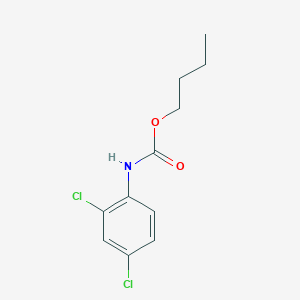![molecular formula C12H19N3O3 B4658195 N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4658195.png)
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea
描述
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea, also known as Furamidine or DB75, is a potent antiparasitic agent that has been extensively studied for its potential use in the treatment of various parasitic infections. It belongs to the class of aromatic diamidines, which are known for their broad-spectrum activity against a wide range of parasites.
作用机制
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea exerts its antiparasitic activity by binding to the DNA of the parasites, leading to the formation of stable complexes that interfere with DNA replication and transcription. It has been suggested that this compound binds to the minor groove of the DNA, causing structural changes that prevent the binding of transcription factors and RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells or tissues. It has been suggested that this compound may have some immunomodulatory effects, although further studies are needed to confirm this.
实验室实验的优点和局限性
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea has several advantages for laboratory experiments, including its broad-spectrum activity against various parasites, its low toxicity, and its ability to penetrate the blood-brain barrier. However, its limited solubility in aqueous solutions and its potential for mutagenicity and carcinogenicity are significant limitations that need to be considered.
未来方向
There are several potential future directions for research on N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea, including:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Development of new formulations of this compound that improve its solubility and bioavailability.
3. Investigation of the potential use of this compound in combination therapy with other antiparasitic agents.
4. Study of the mechanism of action of this compound at the molecular level to identify new targets for drug development.
5. Evaluation of the potential use of this compound in the treatment of other parasitic infections, such as malaria and toxoplasmosis.
Conclusion:
This compound is a promising antiparasitic agent that has shown significant activity against various protozoan parasites. Its mechanism of action involves binding to the DNA of the parasites, leading to the formation of stable complexes that interfere with DNA replication and transcription. While this compound has several advantages for laboratory experiments, its limited solubility and potential for mutagenicity and carcinogenicity are significant limitations that need to be considered. Further research is needed to optimize the synthesis method, improve the solubility and bioavailability of this compound, and evaluate its potential use in combination therapy and the treatment of other parasitic infections.
科学研究应用
N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]urea has been extensively studied for its antiparasitic activity against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. It has shown promising results in preclinical studies and has been suggested as a potential drug candidate for the treatment of African sleeping sickness, Chagas disease, and visceral leishmaniasis.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c16-12(14-10-11-2-1-7-18-11)13-3-4-15-5-8-17-9-6-15/h1-2,7H,3-6,8-10H2,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDGIZORZXTWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-butylbenzamide](/img/structure/B4658129.png)
![N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea](/img/structure/B4658130.png)


![N-ethyl-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4658154.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4658166.png)


![2,4-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4658181.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B4658211.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4658219.png)